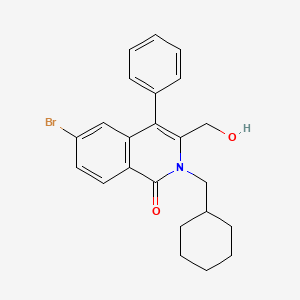
1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl- is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structure, which includes a bromine atom, a cyclohexylmethyl group, a hydroxymethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the bromination of isoquinolinone derivatives, followed by the introduction of cyclohexylmethyl, hydroxymethyl, and phenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted isoquinolinone derivatives.
Scientific Research Applications
1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-2H-indazole: Shares the bromine and methyl groups but differs in the core structure and functional groups.
6-Bromo-2-chloroquinoline: Contains bromine and chlorine atoms but has a different heterocyclic core.
6-Bromo-2-methoxyquinoline: Features bromine and methoxy groups with a quinoline core.
Uniqueness
1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl- is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C23H24BrNO2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenylisoquinolin-1-one |
InChI |
InChI=1S/C23H24BrNO2/c24-18-11-12-19-20(13-18)22(17-9-5-2-6-10-17)21(15-26)25(23(19)27)14-16-7-3-1-4-8-16/h2,5-6,9-13,16,26H,1,3-4,7-8,14-15H2 |
InChI Key |
IEFDZKYOMOFCSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C(=C(C3=C(C2=O)C=CC(=C3)Br)C4=CC=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


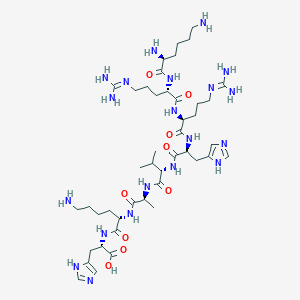
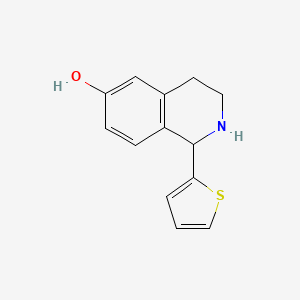
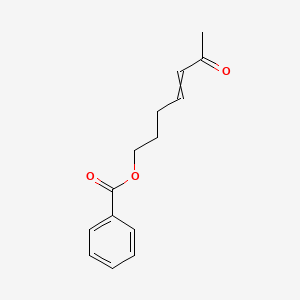
![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
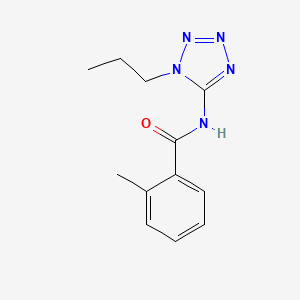
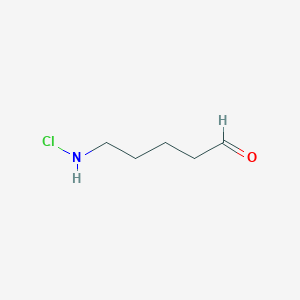
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)

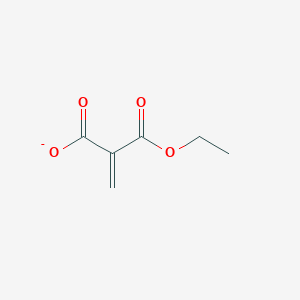
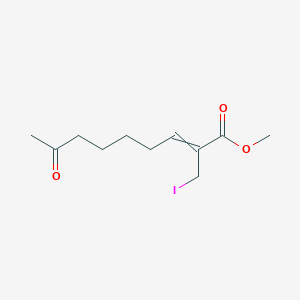
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)
